Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate (CAS: 865200-00-6) is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups, an imino linkage, and a methyl ester moiety.
Properties
IUPAC Name |
methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-25-13-5-6-16-17(10-13)29-20(22(16)11-18(23)28-4)21-19(24)12-7-14(26-2)9-15(8-12)27-3/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGMRPCXHDOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its complex structure which includes:
- A methoxy group
- A benzothiazole moiety
- An imine functional group
This unique arrangement contributes to its biological activities.
Research indicates that this compound functions primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has been shown to inhibit tyrosinase activity, which is crucial for melanin production. This inhibition is significant for potential applications in treating hyperpigmentation disorders.
1. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis. Studies have demonstrated that this compound effectively inhibits tyrosinase activity in both mushroom and mammalian systems:
- IC50 Values : The compound exhibits varying IC50 values depending on the assay conditions. For instance, one study reported an IC50 value of 1.12 µM for its most potent analog against mushroom tyrosinase .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated strong antioxidant efficacy comparable to established antioxidants like ascorbic acid and α-tocopherol. This suggests potential applications in preventing oxidative stress-related diseases.
Case Study 1: Anti-Melanogenic Effects
In a controlled study using B16F10 murine melanoma cells, this compound was tested for its anti-melanogenic effects:
- Methodology : Cells were treated with various concentrations of the compound alongside stimulators like IBMX and α-MSH.
- Results : The compound significantly reduced melanin content in a dose-dependent manner, indicating its potential as a therapeutic agent for skin hyperpigmentation .
Case Study 2: Cytotoxicity Assessment
Further investigations into cytotoxic effects revealed that while some analogs exhibited cytotoxicity at higher concentrations, this compound demonstrated minimal cytotoxic effects at concentrations below 20 µM over 72 hours .
Data Summary
| Biological Activity | Assay Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| Tyrosinase Inhibition | Mushroom Tyrosinase | 1.12 | Strongest among tested analogs |
| Antioxidant Activity | DPPH Assay | - | Comparable to ascorbic acid |
| Cytotoxicity | B16F10 Cell Line | >20 | Minimal cytotoxicity observed |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate exhibit potent anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural features of these compounds allow them to interact with specific biological targets, enhancing their therapeutic efficacy against cancer cells.
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, studies have shown that certain benzothiazole derivatives inhibit histone methyltransferases, thereby affecting gene expression related to cell cycle regulation and apoptosis .
Agricultural Science Applications
Biopesticide Development
this compound may also play a role in the development of eco-friendly biopesticides. Given the rising concerns over chemical pesticide residues in food and the environment, research into botanical pesticides has gained momentum. Compounds derived from plants exhibiting similar structures have shown promise in controlling agricultural pests effectively while minimizing environmental impact.
Case Studies
Several case studies have highlighted the use of plant-derived compounds for pest management. For instance, studies on essential oils from various plants have demonstrated significant insecticidal activity against common agricultural pests. The potential for synthesizing derivatives like this compound as a biopesticide could leverage these findings to create more effective pest control solutions .
Biocontrol Strategies
Fungal Pathogen Management
In the context of biocontrol strategies, this compound can be explored for its antifungal properties. Recent research has focused on the use of such compounds to manage fungal pathogens affecting crops. For example, studies have shown that certain benzothiazole derivatives can inhibit the growth of pathogens like Botrytis cinerea, a major threat to crops like cannabis .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) group undergoes nucleophilic substitution under basic conditions. This reaction is particularly useful for introducing alkyl or aryl groups via displacement of the amino group.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-(alkylsulfamoyl)-1,3-benzothiazol-3-yl]acetate | |
| Arylation | Ar-B(OH)₂, Cu(OAc)₂, DMSO, 100°C | Aryl-sulfamoyl derivatives |
Mechanistic Insights : The reaction proceeds via deprotonation of the sulfamoyl group to generate a nucleophilic amine, which attacks electrophilic reagents (e.g., alkyl halides or aryl boronic acids). Copper catalysis facilitates cross-coupling in arylation reactions.
Oxidation of the Thiazole Ring
The benzothiazole core is susceptible to oxidation, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfoxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide-containing analog | |
| Sulfonation | H₂O₂, AcOH, 70°C | Sulfone derivative |
Notable Findings :
-
mCPBA (meta-chloroperbenzoic acid) selectively oxidizes the thiazole sulfur to sulfoxide without over-oxidation to sulfone.
-
Stronger oxidizing agents like H₂O₂ in acetic acid yield sulfones, altering electronic properties for enhanced biological activity.
Reduction of the Imine Bond
The imine (C=N) group is reducible to an amine under catalytic hydrogenation or hydride transfer conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, MeOH, 25°C | Methyl 2-[2-(3,5-dimethoxybenzoyl)amino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
| Hydride Reduction | NaBH₄, EtOH, 0°C | Secondary amine derivative |
Mechanistic Pathway : Hydrogenation cleaves the C=N bond via adsorption on the palladium surface, while NaBH₄ transfers a hydride ion to the imine carbon. The amine products exhibit improved solubility and altered pharmacodynamics.
Ester Hydrolysis
The methyl ester group is hydrolyzable to carboxylic acid under acidic or basic conditions, enabling further functionalization.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), H₂O, reflux | 2-[2-(3,5-Dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetic acid | |
| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 60°C | Sodium salt of the carboxylic acid |
Applications : The carboxylic acid serves as a precursor for amide bond formation or metal-organic framework (MOF) synthesis.
Cycloaddition Reactions
The electron-deficient thiazole ring participates in [4+2] Diels-Alder reactions with dienes, forming polycyclic structures.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | 1,3-Butadiene, toluene, 110°C | Hexahydrobenzothiazole-fused adduct |
Key Insight : The reaction proceeds via inverse-electron-demand cycloaddition, with the thiazole acting as a dienophile. Regioselectivity is controlled by the electron-withdrawing imine group.
Functionalization via Radical Pathways
Recent studies suggest potential radical-mediated reactions under metal catalysis, analogous to trifluoromethylation mechanisms observed in hypervalent iodine systems . While direct evidence for the target compound is limited, related benzothiazoles undergo radical alkylation or arylation using reagents like 1 (PhI(O₂CCF₃)₂) or 2 (PhSO₂CF₃) .
Stability and Reactivity Considerations
| Property | Observation | Impact on Reactivity | Reference |
|---|---|---|---|
| Thermal Stability | Stable ≤ 150°C | Enables high-temperature reactions | |
| Photoreactivity | UV-induced decomposition | Requires light-protected storage |
Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzothiazole Derivatives: The compound shares its benzothiazole core with derivatives like methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate (CAS: 865200-00-6), differing in substituents at the 2-position. The sulfonyl group in the latter may enhance solubility compared to the dimethoxybenzoyl group in the target compound .
- Triazine-Based Compounds : Metsulfuron methyl ester () contains a triazine ring instead of benzothiazole, with a sulfonylurea bridge. This structural difference confers herbicidal activity via acetolactate synthase inhibition, unlike the target compound’s uncharacterized mode of action .
Functional Group Analysis
- Methoxy Groups : The 3,5-dimethoxy and 6-methoxy substituents in the target compound increase lipophilicity (logP ~3.5 estimated), contrasting with polar sulfonylurea groups in metsulfuron methyl ester (logP ~1.8) .
- Ester Moieties : The methyl ester in both the target compound and metsulfuron methyl ester is susceptible to hydrolysis under basic conditions, as seen in ’s hydrolysis of benzimidazole derivatives .
Table 1: Key Structural Features
Solubility and Stability
- Solubility : The target compound’s methoxy groups reduce aqueous solubility compared to sulfonylurea herbicides (e.g., metsulfuron methyl ester), which exhibit higher solubility in polar solvents .
- Stability : The ester group may hydrolyze under alkaline conditions, as observed in ’s hydrolysis of benzimidazole esters .
Potential Bioactivity
- Benzothiazole Pharmacophore: The benzothiazole core is associated with antitumor activity in compounds like 2-(4-aminophenyl)benzothiazoles.
- Agrochemical Contrast : Unlike triazine-based herbicides (), the target compound’s lack of a sulfonylurea group suggests divergent biological targets, possibly in antimicrobial or kinase inhibition .
Crystallographic and Computational Analysis
- Structural Elucidation : Programs like SHELXL () and ORTEP-III () are critical for determining bond lengths and angles in similar compounds. For example, the benzothiazole ring in the target compound likely exhibits planarity, with dihedral angles <10° between the benzoyl and thiazole groups .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Formation of the benzothiazole core using Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thiourea derivatives under reflux conditions .
- Step 2 : Introduction of the imino group via condensation of 6-methoxy-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in anhydrous solvents (e.g., CHCl₃ or DCM) under basic conditions (e.g., DIPEA) to activate the amine .
- Step 3 : Esterification of the intermediate using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield the final product .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates (e.g., δ ~3.76 ppm for methoxy groups in ¹H NMR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- X-ray Diffraction : For unambiguous structural determination, especially to resolve stereochemical ambiguities in the imino-benzothiazole system .
- Elemental Analysis : To validate purity (>95%) by matching calculated and observed C, H, N, and S percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected peaks in NMR or deviations in HRMS) may arise from:
- Tautomerism : The imino group (C=N) can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR or computational modeling to identify dominant tautomers .
- Impurities : Trace solvents or byproducts (e.g., unreacted benzoyl chloride) can skew results. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) and reanalyze .
- Crystallographic Artifacts : X-ray data may reveal intermolecular interactions (e.g., H-bonded dimers) that stabilize non-equilibrium conformations. Compare with solution-phase IR or Raman spectra to validate .
Q. What strategies optimize synthetic yield for scale-up studies?
Key considerations include:
- Reagent Stoichiometry : Use 1.1–1.2 equivalents of 3,5-dimethoxybenzoyl chloride to drive the condensation reaction to completion .
- Catalysis : Add catalytic AcOH (5 drops) during imine formation to accelerate kinetics and reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while ethanol or EtOAc improves crystallization .
- Temperature Control : Maintain −35°C during triazine coupling steps to prevent decomposition .
Q. How can the biological activity of this compound be mechanistically investigated?
For pharmacological studies:
- Enzyme Inhibition Assays : Test activity against kinases or proteases, as benzothiazole derivatives often target ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .
- Molecular Docking : Model interactions with proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina, focusing on H-bonding with the imino group and π-π stacking with the benzothiazole ring .
- Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing with structurally related compounds to establish SAR .
Q. What methods assess the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C) to guide storage conditions .
- pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at λ = 254 nm .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
